

# TRC051384 CAS number and molecular weight

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## Compound of Interest

Compound Name: TRC051384

Cat. No.: B15583636

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## In-Depth Technical Guide: TRC051384

For Researchers, Scientists, and Drug Development Professionals

### Core Compound Details: TRC051384

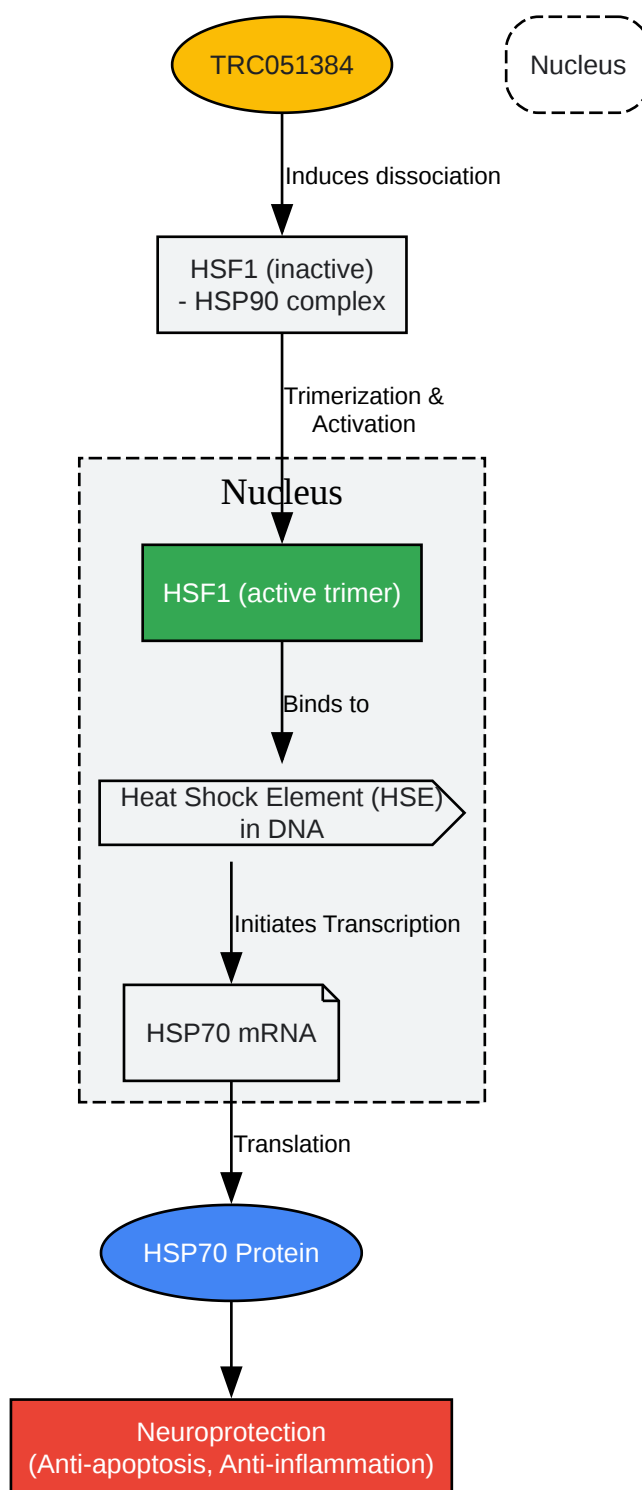
**TRC051384** is a small molecule inducer of Heat Shock Protein 70 (HSP70), a key molecular chaperone involved in cellular stress responses. Its investigation has primarily focused on its neuroprotective effects, particularly in the context of ischemic stroke.

Parameter	Value	Source(s)
CAS Number	867164-40-7	[1]
Molecular Weight	465.55 g/mol	[2]
Chemical Formula	C <sub>25</sub> H <sub>31</sub> N <sub>5</sub> O <sub>4</sub>	[2]

## Mechanism of Action: HSF1-Mediated HSP70 Induction

**TRC051384** exerts its biological effects through the activation of Heat Shock Factor 1 (HSF1). Under normal cellular conditions, HSF1 is maintained in an inactive state through its association with HSP90. Upon cellular stress or induction by a molecule like **TRC051384**, HSF1 is released from this complex, trimerizes, and translocates to the nucleus. In the nucleus, the activated HSF1 binds to Heat Shock Elements (HSEs) in the promoter regions of target

genes, most notably HSPA1A and HSPA1B which encode for HSP70. This leads to the increased transcription and subsequent translation of HSP70 protein. The elevated levels of HSP70 then contribute to cellular protection through various mechanisms, including prevention of protein aggregation, inhibition of apoptosis, and modulation of inflammatory pathways.



[Click to download full resolution via product page](#)**Caption: TRC051384 Signaling Pathway**

## Experimental Data

### In Vitro Efficacy

Assay	Cell Line	Concentration(s)	Key Findings
HSP70B mRNA Induction	HeLa, Rat Primary Mixed Neurons	Not specified	Dose-dependent induction of HSP70B mRNA by several hundred-fold.[2]
HSF1 Transcriptional Activity	HeLa	12.5 $\mu$ M and 25 $\mu$ M	Significant dose-dependent increase in HSF1 transcriptional activity.[2]
TNF- $\alpha$ Inhibition	Differentiated THP-1	6.25 $\mu$ M	60% inhibition of LPS-induced TNF- $\alpha$ expression.[2]
TNF- $\alpha$ Inhibition	Differentiated THP-1	12.5 $\mu$ M	90% inhibition of LPS-induced TNF- $\alpha$ expression.[2]
Neuroprotection	Human Nucleus Pulposus Stem Cells	Not specified	Pretreatment with TRC051384 for 24 hours suppressed compression-induced apoptosis.[3]

### In Vivo Efficacy: Rat Model of Transient Ischemic Stroke

The neuroprotective effects of **TRC051384** were evaluated in a rat model of transient middle cerebral artery occlusion (MCAO).

Parameter	Treatment Group	Outcome
Reduction in Penumbra Recruitment to Infarct	TRC051384 (initiated 8 hours post-ischemia) vs. Vehicle	87% reduction[1]
Reduction in Brain Edema	TRC051384 (initiated 8 hours post-ischemia) vs. Vehicle	25% reduction[1]
Improvement in Survival (Day 2)	TRC051384 (initiated 4 hours post-ischemia) vs. Vehicle	50% improvement[1]
Improvement in Survival (Day 7)	TRC051384 (initiated 4 hours post-ischemia) vs. Vehicle	67.3% improvement[1]

## Experimental Protocols

### In Vitro Assays

#### 1. HSF1 Transcriptional Activity Assay (Luciferase Reporter)

- Cell Line: HeLa cells.
- Protocol:
  - Co-transfect HeLa cells with a heat shock element (HSE)-luciferase reporter plasmid and a normalization vector (e.g.,  $\beta$ -galactosidase).
  - Following transfection, treat the cells with vehicle or **TRC051384** at desired concentrations (e.g., 12.5  $\mu$ M and 25  $\mu$ M) for 4 hours.[2]
  - Prepare cell lysates according to the reporter assay manufacturer's instructions.
  - Measure luciferase and  $\beta$ -galactosidase activity using a luminometer.
  - Normalize the luciferase activity to the  $\beta$ -galactosidase activity to account for variations in transfection efficiency.

#### 2. Inhibition of LPS-Induced TNF- $\alpha$ Expression in THP-1 Cells

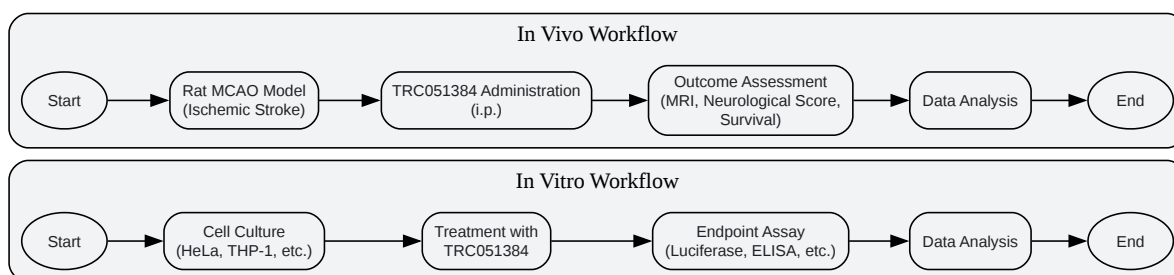
- Cell Line: Human monocytic THP-1 cells.

- Protocol:
  - Differentiate THP-1 monocytes into macrophage-like cells by treating with phorbol 12-myristate 13-acetate (PMA).
  - Pre-treat the differentiated THP-1 cells with **TRC051384** at various concentrations (e.g., 6.25  $\mu$ M and 12.5  $\mu$ M) for a specified duration.
  - Induce TNF- $\alpha$  expression by stimulating the cells with lipopolysaccharide (LPS) (e.g., 1  $\mu$ g/mL for 4 hours).[4]
  - Collect the cell culture supernatant.
  - Quantify the concentration of TNF- $\alpha$  in the supernatant using a human TNF- $\alpha$  ELISA kit according to the manufacturer's protocol.

## In Vivo Model: Transient Middle Cerebral Artery Occlusion (MCAO) in Rats

- Animal Model: Male Sprague-Dawley rats.
- Surgical Procedure:
  - Anesthetize the rat.
  - Perform a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
  - Ligate the distal end of the ECA.
  - Temporarily clamp the CCA and ICA.
  - Introduce a nylon monofilament suture through an incision in the ECA and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).
  - After a 2-hour occlusion period, withdraw the filament to allow for reperfusion.[1]
- Treatment Protocol:

- Administer an initial intraperitoneal (i.p.) dose of **TRC051384** (9 mg/kg) at either 4 or 8 hours after the onset of ischemia.[5]
- Follow with maintenance doses of 4.5 mg/kg (i.p.) every 2 hours for a total of 48 hours.[5]
- Outcome Assessments:
  - Infarct and Edema Volume: Assess using magnetic resonance imaging (MRI) up to 48 hours post-ischemic insult.[1]
  - Neurological Disability: Evaluate using a standardized neurological scoring system at various time points up to 7 days.
  - Survival: Monitor and record daily for 7 days.



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**Caption:** Experimental Workflows for **TRC051384** Evaluation

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